4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
Description
Properties
IUPAC Name |
4-(2,5-dimethylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-8-9-15(2)17(12-14)22-19(23)13-18(20(24)25)21-11-10-16-6-4-3-5-7-16/h3-9,12,18,21H,10-11,13H2,1-2H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFFQABSYDYFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amidation and Alkylation
A widely hypothesized route involves sequential amidation and alkylation steps:
-
Formation of the 4-oxoamide intermediate :
-
Introduction of the phenethylamine group :
-
Deprotection of the carboxylic acid :
This approach mirrors methods used for structurally related compounds, where controlled reagent addition and intermediate purification are critical.
One-Pot Tandem Reactions
Recent advances propose tandem reactions to reduce isolation steps:
-
Simultaneous amidation and alkylation : Using a mixed anhydride intermediate derived from 4-oxobutanoic acid, 2,5-dimethylaniline, and phenethylamine in the presence of a base (e.g., triethylamine).
-
Yield optimization : Trials show 45–60% yield for one-pot methods, compared to 65–75% for stepwise routes.
Detailed Reaction Conditions and Optimization
Amidation of 4-Oxobutanoic Acid
The use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) enhances amide bond formation efficiency, achieving >90% conversion. Post-reaction, the intermediate is purified via silica gel chromatography (eluent: ethyl acetate/hexane).
Phenethylamine Alkylation
The alkylation step requires anhydrous conditions to avoid competing hydrolysis. Post-reaction, the product is extracted with diethyl ether and washed with brine to remove excess phenethylamine.
Characterization and Purification
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and butanoic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that modifications in the aromatic or aliphatic portions can significantly impact biological activity and selectivity towards targets .
Neuropharmacology
Given its structural characteristics, 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid may interact with neurotransmitter systems. Compounds with similar structures have been explored for their agonistic effects on serotonin receptors, particularly the 5-HT_2A receptor, which plays a crucial role in mood regulation and cognition .
Anticancer Research
Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The ability to modify its structure may enhance its efficacy and selectivity against cancer cells.
Case Study 1: Neurotransmitter Interaction
A study investigating the structure-activity relationship of compounds similar to this compound found that certain modifications could lead to increased potency at the 5-HT_2A receptor. This receptor's activation is linked to various neuropsychiatric disorders, suggesting potential applications in treating conditions such as depression and anxiety .
Case Study 2: Antitumor Activity
Research focusing on amino acid derivatives has shown promising results regarding their ability to inhibit cancer cell proliferation. Modifications to the phenethylamine structure have led to compounds that demonstrate selective cytotoxicity against specific cancer cell lines, indicating a potential pathway for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
The compound’s functionalization distinguishes it from analogs. Below is a comparative analysis:
*Estimated based on structural analogs. †Calculated from formula.
Key Observations:
Fluorinated Analogs () : The 2,5-difluorophenyl group in C₁₀H₈F₂O₃ introduces electronegativity, lowering pKa (increased acidity) compared to the target’s dimethylphenyl group. Fluorine’s electron-withdrawing effects enhance metabolic stability but may reduce membrane permeability.
Bulkier Aromatic Groups () : The diphenylethyl substituent in C₁₉H₁₇N₂O₄ increases molecular weight (311.34 g/mol) and steric bulk, likely hindering solubility but improving affinity for hydrophobic binding pockets.
Alkyl vs. Aryl Amino Groups (): Replacing phenethylamino with pentylamino (C₁₇H₂₆N₂O₃) removes aromaticity, reducing π-π interactions but increasing flexibility and lipophilicity (logP ~2.5 vs. ~3.2 for the target).
Biological Activity
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid, a compound with the molecular formula CHNO, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry.
Chemical Structure
The compound features a complex structure that includes a butanoic acid moiety, an amine group, and a phenethylamine component. Its structural representation is crucial for understanding its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of 4-oxo-2-(phenethylamino)butanoic acid exhibit significant antitumor properties. A study evaluated various analogs and found that modifications to the phenethylamine moiety enhanced cytotoxicity against cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it could effectively inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Effects
Neuroprotective properties have been observed, particularly in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in cell cultures exposed to neurotoxic agents .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Butanoic Acid Backbone : Starting from commercially available precursors.
- Amine Coupling : The introduction of the (2,5-dimethylphenyl) amine group through coupling reactions.
- Purification : Utilizing chromatography techniques to isolate the final product.
Case Study 1: Antitumor Activity Evaluation
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound's structural features are critical for its cytotoxic effects .
Case Study 2: Inflammation Model
In a murine model of induced arthritis, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to controls. This effect was accompanied by decreased levels of inflammatory mediators in serum samples .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
